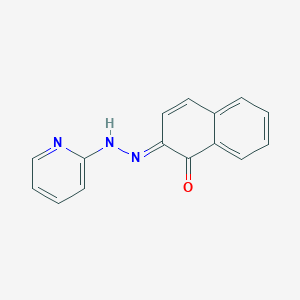

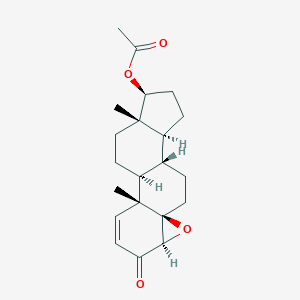

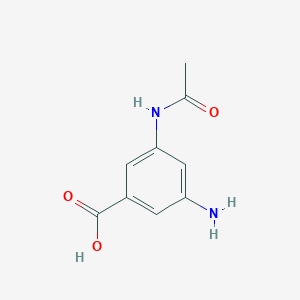

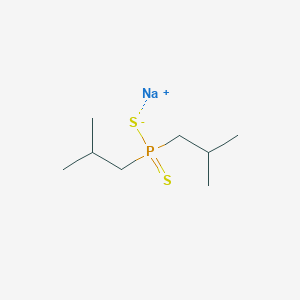

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate, commonly known as epoxyandrosterone, is a natural steroid hormone found in the human body. It is a derivative of androsterone and is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. Epoxyandrosterone has been found to have numerous physiological and biochemical effects on the body, making it an important area of research in the field of endocrinology.

Mechanism Of Action

The exact mechanism of action of epoxyandrosterone is not fully understood. However, it is believed to act as a modulator of androgen receptor activity, binding to androgen receptors and altering their transcriptional activity. Additionally, it has been shown to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.

Biochemical And Physiological Effects

Epoxyandrosterone has been found to have numerous biochemical and physiological effects on the body. It has been shown to increase the production of luteinizing hormone, which in turn stimulates the production of testosterone. Additionally, it has been found to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This may have implications for the treatment of conditions such as benign prostatic hyperplasia and male pattern baldness.

Advantages And Limitations For Lab Experiments

Epoxyandrosterone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound found in the human body, making it a useful biomarker for various physiological and pathological conditions. Additionally, it has been found to have a relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in long-term experiments.

Future Directions

There are several future directions for research on epoxyandrosterone. One area of interest is its potential as a biomarker for various physiological and pathological conditions. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for conditions such as male infertility, benign prostatic hyperplasia, and male pattern baldness. Finally, more research is needed to determine the long-term effects of epoxyandrosterone on the body and its potential as a therapeutic agent.

Synthesis Methods

Epoxyandrosterone is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. This process involves the addition of an oxygen molecule to the C4 and C5 positions of the androsterone molecule, resulting in the formation of an epoxy group. The resulting compound is then acetylated at the C17 position to form (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate.

Scientific Research Applications

Epoxyandrosterone has been the subject of numerous scientific studies due to its potential as a biomarker for various physiological and pathological conditions. It has been found to be present in human urine and has been used as a marker for the detection of anabolic steroid use in athletes. Additionally, it has been implicated in the regulation of male reproductive function and has been studied for its potential as a treatment for male infertility.

properties

CAS RN |

13731-42-5 |

|---|---|

Product Name |

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate |

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(1S,2R,6R,8R,11S,12S,15S,16S)-2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-15-yl] acetate |

InChI |

InChI=1S/C21H28O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h8,10,13-15,17-18H,4-7,9,11H2,1-3H3/t13-,14-,15-,17-,18-,19-,20+,21-/m0/s1 |

InChI Key |

SVPBVOLIHLWVTQ-JCGLPCRQSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(C=CC(=O)[C@@H]4O5)C)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |

synonyms |

Androst-1-en-3-one, 17-(acetyloxy)-4,5-epoxy-, (4beta,5beta,17beta)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)